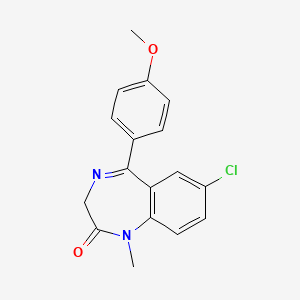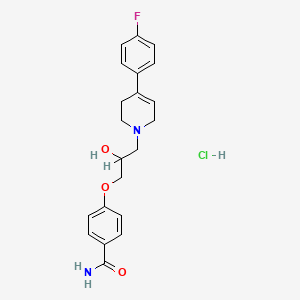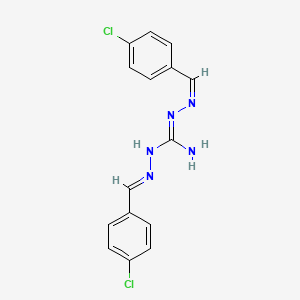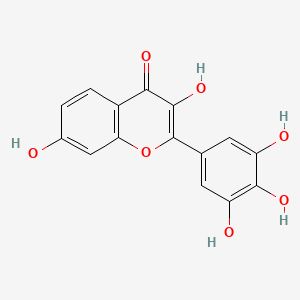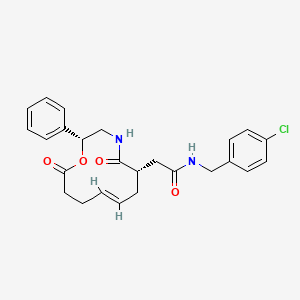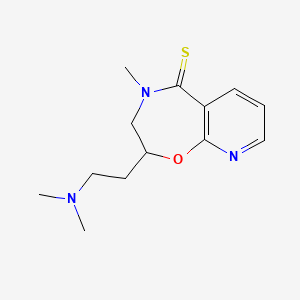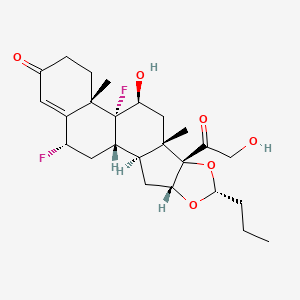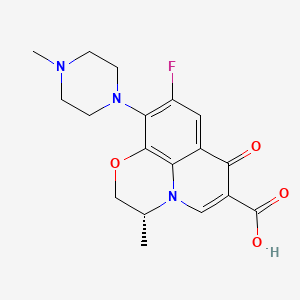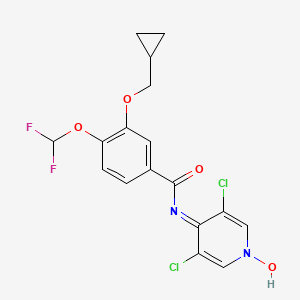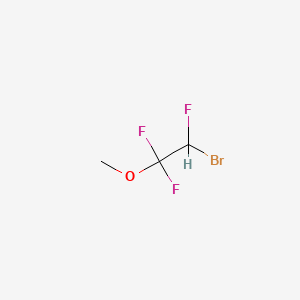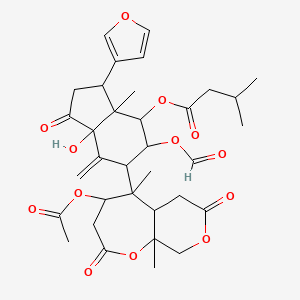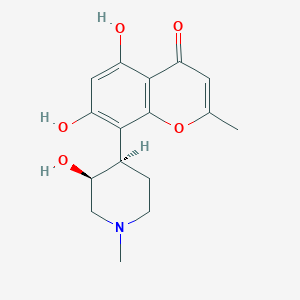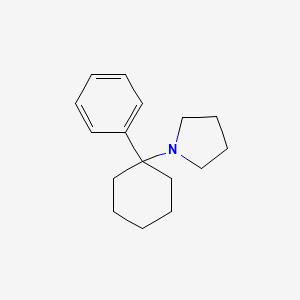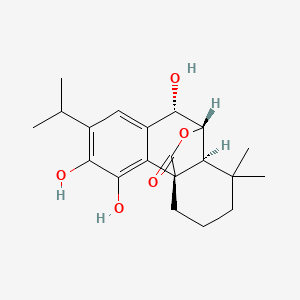
Rosmanol
Übersicht
Beschreibung
Rosmanol is a chemical compound and a type of abietane diterpenoid . It has a molecular mass of 346.178±0 dalton and a chemical formula of C₂₀H₂₆O₅ .
Synthesis Analysis
Rosmanol is found in the rosemary plant (Rosmarinus officinalis L.) . Different extraction methods can yield different groups of polyphenols, including rosmanol . Soxhlet extraction has been found to be the most efficient method .Chemical Reactions Analysis
Rosmanol, along with other compounds like carnosic acid, can be separated within a short time during analysis . The chemistry of rosmanol contributes to its interaction with biological environments .Wissenschaftliche Forschungsanwendungen
-
Antioxidant Research
- Summary of Application : Rosmanol, a phenolic diterpene found in rosemary, has been studied for its potent antioxidant properties . It has been found to have the ability to remove cellular reactive oxygen species (ROS), either through direct scavenging reaction or indirectly through upregulation of antioxidant defenses .
- Methods of Application : The antioxidant properties of Rosmanol were studied using Ultra-high-performance liquid chromatography, coupled with electrospray ionization and quadrupole-time of flight mass spectrometry (UHPLC-ESI-QTOF-MS) for exhaustive, full-spectrum analysis of the molecular constituents of rosemary .
- Results : Different extraction methods were found to recover quite different groups of polyphenols. Soxhlet extraction yielded very high concentrations of various polyphenols including Rosmanol .
-
Anti-inflammatory Research
- Summary of Application : Rosmanol has been studied for its anti-inflammatory properties. It has been found to inhibit the expression of pro-inflammatory cytokines and other inflammation-related factors .
- Methods of Application : The anti-inflammatory effects of Rosmanol were studied in vitro and in vivo, focusing on its effects on various signaling pathways involved in inflammation .
- Results : Rosmanol was found to have significant anti-inflammatory effects, potentially making it a useful therapeutic agent for inflammatory diseases .
-
Cancer Research
- Summary of Application : Studies have investigated the effects of Rosmanol on breast cancer cell proliferation and apoptosis .
- Methods of Application : The effects of Rosmanol on breast cancer cells were studied in vitro. The study focused on its effects on the PI3K/AKT and STAT3/JAK2 signaling pathways .
- Results : Rosmanol was found to inhibit the proliferation of breast cancer cells and promote apoptosis. It also arrested breast cancer cells in the S phase .
-
Memory-related Disorders Research
- Summary of Application : Rosmanol has been studied for its potential benefits in memory-related disorders. It has been found to have neuroprotective and cholinesterase-inhibiting properties .
- Methods of Application : The effects of Rosmanol on memory-related disorders were studied in preclinical and clinical studies .
- Results : Rosmanol was found to have potential benefits in addressing memory loss and cognitive function .
-
Hypertension Research
- Summary of Application : While there is limited direct research on Rosmanol’s effects on hypertension, rosemary (the plant from which Rosmanol is derived) has been traditionally used to treat hypertension .
- Methods of Application : The effects of rosemary on hypertension have been studied in various in vitro and in vivo studies .
- Results : The results suggest that rosemary might have potential benefits in the management of hypertension .
-
Respiratory System Diseases Research
- Summary of Application : Rosemary, the plant from which Rosmanol is derived, has been traditionally used to treat diseases related to the respiratory system .
- Methods of Application : The effects of rosemary on respiratory system diseases have been studied in various in vitro and in vivo studies .
- Results : The results suggest that rosemary might have potential benefits in the management of respiratory system diseases .
-
Asthma and Atherosclerosis Research
- Summary of Application : Rosmanol has been found to have the ability to attenuate asthma and atherosclerosis .
- Methods of Application : The effects of Rosmanol on asthma and atherosclerosis were studied in various in vitro and in vivo studies .
- Results : Rosmanol was found to have potential benefits in addressing asthma and atherosclerosis .
-
Hepatotoxicity and Peptic Ulcer Research
- Summary of Application : Rosmanol has been studied for its potential benefits in hepatotoxicity and peptic ulcer .
- Methods of Application : The effects of Rosmanol on hepatotoxicity and peptic ulcer were studied in preclinical and clinical studies .
- Results : Rosmanol was found to have potential benefits in addressing hepatotoxicity and peptic ulcer .
-
Ischemic Heart Disease Research
- Summary of Application : Rosmanol has been studied for its potential benefits in ischemic heart disease .
- Methods of Application : The effects of Rosmanol on ischemic heart disease were studied in preclinical and clinical studies .
- Results : Rosmanol was found to have potential benefits in addressing ischemic heart disease .
-
Hypercholesterolemia and Oxidative Stress Research
- Summary of Application : Rosmanol has been studied for its potential benefits in hypercholesterolemia and oxidative stress .
- Methods of Application : The effects of Rosmanol on hypercholesterolemia and oxidative stress were studied in preclinical and clinical studies .
- Results : Rosmanol was found to have potential benefits in addressing hypercholesterolemia and oxidative stress .
-
Depressive Behavior Research
- Summary of Application : Rosmanol has been studied for its potential benefits in depressive behavior .
- Methods of Application : The effects of Rosmanol on depressive behavior were studied in preclinical and clinical studies .
- Results : Rosmanol was found to have potential benefits in addressing depressive behavior .
-
Antiviral and Antimicrobial Actions Research
- Summary of Application : Rosmanol has been studied for its antiviral and antimicrobial actions .
- Methods of Application : The effects of Rosmanol on antiviral and antimicrobial actions were studied in preclinical and clinical studies .
- Results : Rosmanol was found to have potential benefits in addressing antiviral and antimicrobial actions .
-
Asthma and Atherosclerosis Research
- Summary of Application : Rosmanol has been found to have the ability to attenuate asthma and atherosclerosis .
- Methods of Application : The effects of Rosmanol on asthma and atherosclerosis were studied in various in vitro and in vivo studies .
- Results : Rosmanol was found to have potential benefits in addressing asthma and atherosclerosis .
-
Cataract and Renal Colic Research
- Summary of Application : Rosmanol has been studied for its potential benefits in cataract and renal colic .
- Methods of Application : The effects of Rosmanol on cataract and renal colic were studied in preclinical and clinical studies .
- Results : Rosmanol was found to have potential benefits in addressing cataract and renal colic .
-
Lipid Peroxidation Reduction Research
- Summary of Application : Rosmanol has been studied for its potential benefits in lipid peroxidation reduction .
- Methods of Application : The effects of Rosmanol on lipid peroxidation reduction were studied in preclinical and clinical studies .
- Results : Rosmanol was found to have potential benefits in addressing lipid peroxidation reduction .
-
Antiangiogenic and Neuroprotective Effects Research
- Summary of Application : Rosmanol has been studied for its antiangiogenic and neuroprotective effects .
- Methods of Application : The effects of Rosmanol on antiangiogenic and neuroprotective effects were studied in preclinical and clinical studies .
- Results : Rosmanol was found to have potential benefits in addressing antiangiogenic and neuroprotective effects .
-
Glycemia Reduction Research
- Summary of Application : Rosmanol has been studied for its potential benefits in glycemia reduction .
- Methods of Application : The effects of Rosmanol on glycemia reduction were studied in preclinical and clinical studies .
- Results : Rosmanol was found to have potential benefits in addressing glycemia reduction .
-
Muscle Relaxant and Treatment for Cutaneous Allergy Research
- Summary of Application : Rosmanol has been studied for its muscle relaxant and treatment for cutaneous allergy effects .
- Methods of Application : The effects of Rosmanol on muscle relaxant and treatment for cutaneous allergy were studied in preclinical and clinical studies .
- Results : Rosmanol was found to have potential benefits in addressing muscle relaxant and treatment for cutaneous allergy .
Safety And Hazards
Eigenschaften
IUPAC Name |
(1R,8S,9S,10S)-3,4,8-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-9(2)10-8-11-12(15(23)13(10)21)20-7-5-6-19(3,4)17(20)16(14(11)22)25-18(20)24/h8-9,14,16-17,21-23H,5-7H2,1-4H3/t14-,16+,17-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAZOMIGFDQMNC-FORWCCJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)[C@@H]([C@@H]3[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553423 | |
| Record name | Rosmanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rosmanol | |
CAS RN |
80225-53-2 | |
| Record name | Rosmanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080225532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rosmanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROSMANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F25TV383OC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



